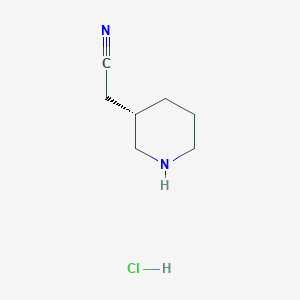

(S)-2-(piperidin-3-yl)acetonitrile HCl

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

2-[(3S)-piperidin-3-yl]acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h7,9H,1-3,5-6H2;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFBEZBCUSIDGI-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693757-39-9 | |

| Record name | 2-[(3S)-piperidin-3-yl]acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of S 2 Piperidin 3 Yl Acetonitrile Hydrochloride

Enantioselective Synthesis Strategies

The creation of the specific stereocenter in (S)-2-(piperidin-3-yl)acetonitrile hydrochloride necessitates the use of asymmetric synthesis methodologies. These strategies aim to control the three-dimensional arrangement of atoms, leading to the desired enantiomer with high purity.

Catalytic asymmetric synthesis offers an efficient and atom-economical approach to chiral molecules. By using a small amount of a chiral catalyst, it is possible to generate large quantities of an enantiomerically enriched product. Several catalytic systems have been developed for the synthesis of chiral piperidines.

Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid organocatalysts for a wide array of enantioselective transformations. rsc.orgrsc.org Their bifunctional nature, acting as both a Brønsted acid and a Lewis base, allows for effective stereochemical control in various reactions. rsc.org In the context of piperidine (B6355638) synthesis, CPAs can catalyze intramolecular cyclization reactions of unsaturated acetals to produce functionalized chiral piperidines. nih.gov The mechanism often involves the formation of a mixed chiral phosphate (B84403) acetal, which then undergoes a concerted, asynchronous SN2'-like displacement to yield the product with high stereoselectivity. nih.gov Computational studies have been instrumental in elucidating these reaction pathways. nih.gov

The versatility of CPAs extends to their application in asymmetric transfer hydrogenation reactions, which are crucial for the reduction of C=N, C=O, and C=C double bonds, often found in piperidine precursors. nih.gov By activating substrates via protonation and directing the hydrogen source through hydrogen bonding, CPAs facilitate highly enantioselective reductions. nih.gov Furthermore, CPAs have been successfully employed in the atroposelective construction of axially chiral compounds, demonstrating their broad utility in asymmetric synthesis. beilstein-journals.org

| Catalyst Type | Reaction Type | Key Features |

| Chiral Phosphoric Acid (CPA) | Intramolecular Cyclization | Forms functionalized chiral piperidines from unsaturated acetals. nih.gov |

| Chiral Phosphoric Acid (CPA) | Asymmetric Transfer Hydrogenation | Enables enantioselective reduction of various double bonds in precursors. nih.gov |

| Chiral Phosphoric Acid (CPA) | Atroposelective Synthesis | Constructs axially chiral molecules with high stereocontrol. beilstein-journals.org |

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in the formation of chiral piperidines is well-documented. One notable approach is the asymmetric carbenylative amination of N-tosylhydrazones and (E)-vinyl iodides bearing an amine functionality. nih.govrsc.org This method, utilizing a palladium catalyst with a chiral ligand such as GF-Phos, provides access to a range of chiral pyrrolidines and piperidines in good yields and with high enantioselectivity. nih.govrsc.org The reaction proceeds through a carbene migratory insertion followed by a Tsuji-Trost type sequence. rsc.orgrsc.org

Another powerful palladium-catalyzed method involves the enantioselective α-C–H coupling of amines. nih.gov Using a thioamide directing group and a chiral phosphoric acid as an anionic ligand, a variety of amines, including piperidines, can be coupled with aryl boronic acids at the α-position with high enantioselectivity. nih.gov This strategy offers excellent regioselectivity, even in the presence of multiple methylene (B1212753) groups. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium/GF-Phos | Asymmetric Carbenylative Amination | N-tosylhydrazones and (E)-vinyl iodides with a pendent amine. nih.govrsc.org | Access to chiral pyrrolidines and piperidines with high chemo-, regio-, and enantioselectivity. rsc.org |

| Palladium(II)/Chiral Phosphoric Acid | Enantioselective α-C–H Arylation | Amines (including piperidines) with a thioamide directing group and aryl boronic acids. nih.gov | High enantioselectivity and exclusive regioselectivity. nih.gov |

While direct catalytic enantioselective cyanidation methods for piperidine precursors are less commonly reported in the provided search results, copper catalysis is a prominent tool in asymmetric synthesis. For instance, copper(I) in conjunction with a chiral guanidine (B92328) catalyst has been used for the asymmetric one-pot hydrocyanation/Michael reaction of α-aryl diazoacetates to produce cyanide-containing pyrrolidine-2,5-diones with excellent stereoselectivity. rsc.org This highlights the potential for developing copper-catalyzed cyanidation reactions for piperidine synthesis.

Copper(II) complexes have been utilized in enantioselective intramolecular carboamination of alkenes, leading to chiral sultams. nih.gov Mechanistic studies suggest a syn-aminocupration of the alkene as the stereochemistry-determining step, which could be adapted for the synthesis of chiral piperidines. nih.gov Furthermore, copper-catalyzed asymmetric cyclizative aminoboration has been developed for the synthesis of chiral 2,3-cis-disubstituted piperidines, demonstrating excellent regioselectivity, diastereoselectivity, and enantioselectivity. nih.gov

| Catalyst System | Reaction Type | Relevance to Piperidine Synthesis |

| Copper(I)/Chiral Guanidine | Asymmetric Hydrocyanation/Michael Reaction | Demonstrates potential for enantioselective introduction of a cyano group. rsc.org |

| Copper(II) | Enantioselective Intramolecular Carboamination | The aminocupration mechanism could be applied to piperidine ring formation. nih.gov |

| Copper/(S, S)-Ph-BPE | Asymmetric Cyclizative Aminoboration | Provides a direct route to highly functionalized chiral piperidines. nih.gov |

Rhodium-catalyzed asymmetric reactions have proven to be highly effective for the synthesis of enantioenriched 3-substituted piperidines. nih.govacs.org A key strategy involves the asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a dihydropyridine (B1217469) derivative, such as phenyl pyridine-1(2H)-carboxylate. nih.govacs.orgorganic-chemistry.org This reaction furnishes 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. nih.govacs.orgorganic-chemistry.org Subsequent reduction of the tetrahydropyridine (B1245486) provides access to a wide variety of enantioenriched 3-piperidines. nih.govacs.orgorganic-chemistry.org This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, is a versatile and scalable approach. nih.govacs.org

| Catalyst | Ligand | Substrates | Product | Enantioselectivity (ee) |

| [Rh(cod)OH]₂ | (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate and various boronic acids | 3-Substituted tetrahydropyridines | Up to 96% |

This method has been successfully applied to the formal syntheses of clinically used materials like Preclamol and Niraparib, highlighting its practical utility. nih.govacs.org

Iridium catalysts have shown significant promise in the stereoselective synthesis of piperidine scaffolds. nih.govnih.gov Iridium-catalyzed allylic cyclization can be used to synthesize vinylpiperidine building blocks with high selectivity by employing enantiomeric catalysts. nih.gov This "configurational switch" allows for the synthesis of different stereoisomers. nih.gov Another approach involves an iridium-catalyzed cyclocondensation of amino alcohols and aldehydes, which furnishes 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov

More recently, iridium(III) catalysis has been utilized in the regio- and diastereoselective synthesis of C-substituted piperazines from the head-to-head coupling of imines. acs.orgresearchgate.net While this produces piperazines, the underlying principles of iridium-catalyzed C-C and C-N bond formation could potentially be adapted for the construction of chiral piperidine rings.

| Catalyst Type | Reaction Type | Key Features |

| Iridium | Allylic Cyclization | Enantiomeric catalysts provide access to different stereoisomers of vinylpiperidines. nih.gov |

| Iridium | Cyclocondensation | Forms 3,4-disubstituted piperidines with high enantiospecificity. nih.gov |

| Iridium(III) | Imine Dimerization/Cyclization | Demonstrates potential for novel C-C and C-N bond formations in heterocyclic synthesis. acs.orgresearchgate.net |

Catalytic Asymmetric Synthesis Approaches

Chiral Magnesium Biphosphate Catalysis in Ring Formation

The catalytic asymmetric synthesis of chiral heterocycles is a cornerstone of modern organic chemistry. In this context, chiral metal phosphates have emerged as powerful catalysts. Specifically, chiral magnesium biphosphate salts have demonstrated utility in promoting enantioselective reactions. For instance, a vaulted biphenanthrol (VAPOL) magnesium phosphate salt has been successfully used to catalyze the asymmetric aza-Darzens reaction, leading to the formation of chiral aziridines. researchgate.net This methodology highlights the potential of such magnesium catalysts to construct chiral nitrogen-containing rings with a high degree of stereocontrol. researchgate.net

Furthermore, chiral magnesium BINOL phosphate catalysts have been developed for the asymmetric phosphination of imines, yielding enantioenriched α-amino phosphine (B1218219) oxides. nih.gov This reaction, catalyzed by a chiral magnesium phosphate salt, demonstrates excellent yields and enantioselectivities for a range of imine substrates. nih.gov While not a direct synthesis of the piperidine ring itself, these examples underscore the capability of chiral magnesium phosphate complexes to catalyze asymmetric C-N and C-P bond formations, which are fundamental steps in the synthesis of complex chiral nitrogen heterocycles. The principles of these catalytic systems could be adapted to intramolecular cyclization strategies for the enantioselective synthesis of piperidine rings.

| Catalyst | Reaction | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (R)-VAPOL magnesium phosphonate (B1237965) salt | Aza-Darzens aziridination | Aziridines | 52-78 | 57-92 |

| Chiral Magnesium BINOL Phosphate | Phosphination of Imines | α-Amino Phosphine Oxides | High | Up to 99 |

Organocatalytic Enantioselective Synthesis

Organocatalysis, utilizing small chiral organic molecules, offers a powerful alternative to metal-based catalysts for asymmetric synthesis. L-proline, in particular, has been extensively used as a catalyst for various asymmetric transformations. The direct L-proline-catalyzed asymmetric α-amination of aldehydes and ketones represents a highly efficient method for the enantioselective formation of C-N bonds. researchgate.netnih.govnih.gov

This methodology involves the reaction of a carbonyl compound with an electrophilic nitrogen source, such as an azodicarboxylate, in the presence of a catalytic amount of proline. nih.govnih.gov The reaction proceeds through an enamine intermediate, with the chiral catalyst directing the approach of the nitrogen source to afford the α-aminated product with high enantioselectivity. This strategy has been successfully applied to the synthesis of various bioactive molecules, including alkaloids containing pyrrolidine (B122466) and piperidine rings. researchgate.net The resulting enantioenriched α-amino aldehydes or ketones can serve as versatile building blocks for the synthesis of more complex molecules, including aminoalkyl piperidines. For instance, a one-pot sequential L-proline catalyzed α-amination/benzoyloxyallylation protocol has been developed for the asymmetric synthesis of anti,anti vinylic 3-amino-1,2-diols from aldehydes with high diastereoselectivity. researchgate.net

| Carbonyl Substrate | Nitrogen Source | Product | Yield | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Ketones | Azodicarboxylates | α-Amino ketones | High | Up to 99 |

| α-Unbranched aldehydes | Dialkyl azodicarboxylates | α-Amino aldehydes | Excellent | High |

| α,α-Disubstituted racemic aldehydes | Azodicarboxylates | Scalemic aldehydes and oxazolidinones | - | Up to 86 |

Biocatalytic Approaches to Chiral Piperidine Scaffolds

Biocatalysis provides a green and efficient alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. nih.gov Lipases are particularly versatile enzymes that can catalyze a wide range of reactions with high regio-, chemo-, and enantioselectivity, often in organic solvents. nih.gov One of the most common applications of lipases in asymmetric synthesis is the kinetic resolution of racemates. nih.gov

In the context of chiral piperidine synthesis, lipases can be employed to resolve racemic intermediates. This is typically achieved through enantioselective acylation or hydrolysis of a functional group, such as a hydroxyl or an amino group, on a precursor molecule. For example, a racemic alcohol containing a piperidine ring could be subjected to lipase-catalyzed acetylation. The enzyme will selectively acylate one enantiomer at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases have been successfully used to catalyze the stereoselective hydrolysis or acylation of racemic starting materials to produce chiral building blocks for active pharmaceutical ingredients. mdpi.com The enantioselectivity of these reactions can be very high, leading to products with excellent enantiomeric purity. mdpi.com

| Substrate | Lipase | Reaction | Enantioselectivity (E value) |

|---|---|---|---|

| Racemic 1-(9H-fluoren-9-yl)ethanol | Candida antarctica Lipase A (CAL-A) | Acetylation | High |

| β-epoxyalcohol acetate | Lipase P | Hydrolysis | 1600 |

| Substituted 2-aryl-propanols | Porcine Pancreatic Lipase (PPL) | Acetylation | 1 to 144 |

Chiral Resolution and Derivatization Techniques

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the separation and analysis of enantiomers. mdpi.comcsfarmacie.cz This method allows for the direct separation of enantiomers without the need for derivatization. eijppr.com The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes. eijppr.com

A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. eijppr.com The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. For the separation of chiral amines and their derivatives, such as those related to (S)-2-(piperidin-3-yl)acetonitrile, polysaccharide-based CSPs are often effective. mdpi.com The addition of basic modifiers like diethylamine (B46881) to the mobile phase can be essential for improving peak shape and achieving baseline resolution of basic analytes. mdpi.com Supercritical fluid chromatography (SFC) with CSPs also offers a valuable alternative to HPLC for chiral separations, often providing advantages in terms of speed and efficiency. free.fr

| CSP Type | Chiral Selector | Separation Mechanism | Typical Analytes |

|---|---|---|---|

| Polysaccharide-based | Cellulose or amylose derivatives | Hydrogen bonding, dipole-dipole interactions, steric hindrance | Wide range of chiral compounds, including amines |

| Pirkle-type | π-acidic or π-basic aromatic rings | π-π interactions, hydrogen bonding, dipole stacking | Compounds with aromatic groups |

| Cyclodextrin-based | Cyclodextrins | Inclusion complexation | Aromatic compounds, amides, phosphine oxides |

| Protein-based | Proteins (e.g., albumin, glycoprotein) | Hydrophobic and polar interactions | Acidic and basic drugs |

Crystallization-Induced Asymmetric Transformation Methodologies

Crystallization-induced asymmetric transformation (CIAT) is a powerful technique for obtaining a single, desired enantiomer from a racemic or diastereomeric mixture in potentially 100% yield. This method relies on the combination of the crystallization of one stereoisomer from a solution with the simultaneous in-situ racemization or epimerization of the undesired stereoisomer remaining in the solution. The continuous conversion of the more soluble stereoisomer into the less soluble one, which then crystallizes, drives the equilibrium until, theoretically, the entire mixture is converted into the desired solid-state stereoisomer.

In the context of producing chiral piperidine precursors, a racemic mixture of a protected 3-substituted piperidine derivative can be subjected to conditions that allow for the interconversion of enantiomers. This typically involves the reversible cleavage and formation of a bond at the stereocenter. For a compound like 2-(piperidin-3-yl)acetonitrile, this could be achieved by establishing an equilibrium between the (R) and (S) enantiomers in solution, often facilitated by a base that can deprotonate the chiral center, leading to a planar carbanion or an equivalent achiral intermediate.

The process is initiated by seeding the supersaturated solution of the racemate with crystals of the desired enantiomer, for instance, the (S)-enantiomer. As the (S)-enantiomer crystallizes out of the solution, the equilibrium in the solution is disturbed. According to Le Chatelier's principle, the (R)-enantiomer in the solution will then isomerize to the (S)-enantiomer to re-establish the equilibrium. This cycle continues, leading to the gradual conversion and crystallization of the entire batch into the desired (S)-enantiomer.

A notable example of a related process is the crystallization-induced diastereomer transformation (CIDT) of a 2-quinolone-4-carboxamide derived from (S)-proline, which existed as a mixture of two diastereomers but converged to a single diastereomer upon crystallization rsc.org. This principle is directly applicable to the asymmetric synthesis of chiral piperidines, where a chiral auxiliary can be used to create a diastereomeric mixture that is then resolved via CIDT before cleaving the auxiliary to yield the enantiopure piperidine.

Table 1: Key Aspects of Crystallization-Induced Asymmetric Transformation (CIAT)

| Feature | Description | Relevance to (S)-2-(piperidin-3-yl)acetonitrile |

|---|---|---|

| Principle | Combination of selective crystallization and in-situ racemization of stereoisomers. | Allows for the theoretical conversion of 100% of a racemic mixture into the desired (S)-enantiomer. |

| Requirement | A racemic compound that can crystallize as a conglomerate and can be racemized in solution. | The chiral center at the 3-position of the piperidine ring must be epimerizable under viable conditions. |

| Driving Force | The continuous crystallization of the less soluble, desired enantiomer from the solution. | Seeding with (S)-isomer crystals would drive the conversion of the (R)-isomer to the (S)-isomer in solution. |

| Outcome | High yield of a single, enantiomerically pure product. | A highly efficient method for large-scale production of the enantiopure target compound. |

Dynamic Resolution for Enantiomer Enrichment

Dynamic kinetic resolution (DKR) is another highly efficient strategy that can theoretically convert 100% of a racemic starting material into a single, enantiopurally enriched product. wikipedia.org DKR integrates a rapid, continuous racemization of the starting material with a stereoselective reaction that consumes one enantiomer faster than the other. nih.govmdpi.com This process overcomes the 50% maximum yield limitation of standard kinetic resolution. mdpi.com

For the synthesis of (S)-2-(piperidin-3-yl)acetonitrile, a racemic mixture of a suitable piperidine precursor would be subjected to two key simultaneous processes:

Racemization: The stereocenter at the piperidine's 3-position must be capable of rapid inversion under the reaction conditions. This ensures that the substrate is continuously supplied as a racemic mixture throughout the transformation.

Kinetic Resolution: A chiral catalyst or reagent selectively reacts with one enantiomer (e.g., the S-enantiomer) to convert it to the desired product or an intermediate, while reacting much slower, or not at all, with the R-enantiomer.

Various catalytic systems have been employed for DKR, including enzymatic and non-enzymatic methods. For instance, lipase-catalyzed acylations are common, where the enzyme selectively acylates one enantiomer of a racemic alcohol or amine. wikipedia.org In a non-enzymatic approach, a chiral base system, such as n-BuLi with (-)-sparteine, has been used for the kinetic resolution of N-Boc-2-arylpiperidines via asymmetric deprotonation. whiterose.ac.uk This type of methodology could be adapted for a 3-substituted piperidine derivative.

The success of a DKR process is contingent on the relative rates of racemization (krac) and the stereoselective reactions (kfast for the reactive enantiomer and kslow for the unreactive one). For an effective DKR, the rate of racemization must be significantly faster than the rate of the slow reaction (krac >> kslow) and ideally comparable to or faster than the rate of the fast reaction (krac ≥ kfast).

Table 2: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)

| Parameter | Kinetic Resolution (KR) | Dynamic Kinetic Resolution (DKR) |

|---|---|---|

| Principle | One enantiomer reacts faster than the other. | Combines kinetic resolution with in-situ racemization of the starting material. wikipedia.org |

| Maximum Yield | 50% for the product, 50% for the recovered starting material. | 100% (theoretical). wikipedia.org |

| Requirement | A chiral catalyst or reagent that can differentiate between enantiomers. | A racemizing catalyst/condition in addition to a stereoselective catalyst. nih.gov |

| Outcome | Enantioenriched product and enantioenriched unreacted starting material. | A single, highly enantioenriched product. |

Cyclization Reactions for Piperidine Core Construction

The construction of the piperidine ring is a foundational aspect of synthesizing piperidine-containing compounds. Intramolecular cyclization reactions are particularly powerful as they allow for the stereocontrolled formation of the heterocyclic core from acyclic precursors.

Intramolecular Ring Closure Protocols

The intramolecular cyclization of alkenyl amines is a versatile method for constructing the piperidine ring. Various metal-catalyzed and acid-mediated strategies have been developed to achieve this transformation.

Wacker-Type Aerobic Oxidative Cyclization: Palladium catalysts can be used to synthesize six-membered nitrogen heterocycles through a Wacker-type aerobic oxidative cyclization of alkenes. This method provides access to various piperidines under relatively mild conditions. organic-chemistry.org

Hydride Transfer/Cyclization Cascade: The intramolecular cyclization of amides bearing an alkene group can be initiated by hydride transfer. This reaction proceeds efficiently in polar solvents to form piperidines with tertiary amino groups. nih.gov

Aza-Heck Cyclization: The enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, catalyzed by a palladium complex with a chiral P-O ligand, offers a redox-neutral pathway to chiral piperidines with high selectivity. nih.gov

Copper-Promoted Carboamination: N-functionalized piperidines can be synthesized via copper(II) carboxylate-promoted intramolecular carboamination of unactivated δ-alkenyl N-arylsulfonamides. This oxidative cyclization involves the formation of both N-C and C-C bonds. nih.gov

Table 3: Overview of Alkene Cyclization Strategies for Piperidine Synthesis

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Wacker-Type Cyclization | Pd(DMSO)2(TFA)2 | Aerobic, base-free conditions. organic-chemistry.org |

| Hydride Transfer/Cyclization | Triflic acid | Efficient for amides in polar solvents. nih.gov |

| Aza-Heck Cyclization | Palladium with Chiral Ligand | Redox-neutral, high enantioselectivity. nih.gov |

Radical cyclizations offer a powerful means to form C-C and C-heteroatom bonds, often with high levels of stereocontrol. These reactions are particularly useful for constructing complex ring systems like substituted piperidines from acyclic precursors.

A key strategy involves the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne, to form the six-membered ring. A significant advancement in this area is the use of 1,6-hydrogen atom transfer (HAT) processes. In a typical 1,6-HAT reaction, a reactive radical center (often a nitrogen radical) abstracts a hydrogen atom from a carbon atom that is six positions away, generating a new carbon-centered radical. This new radical is positioned to undergo a subsequent cyclization reaction.

For example, a method for radical cyclization to obtain piperidines via 1,6-hydrogen atom transfer has been described where an N-radical is first formed. This is followed by C-H activation through a fluorine-assisted hydrogen atom transfer, leading to the formation of a benzylic radical which subsequently cyclizes. nih.gov Similarly, iron-catalyzed HAT can induce a radical cyclization cascade of 1,6-enynes to produce functionalized cyclic systems. rsc.org These approaches are valuable for their ability to functionalize remote, typically unreactive C-H bonds under mild conditions. nih.gov

Intramolecular reductive hydroamination represents a highly atom-economical method for synthesizing N-heterocycles, including piperidines. This reaction involves the intramolecular addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne). The process can be catalyzed by various reagents, including Brønsted acids.

For instance, the cyclization of aminoalkenes bearing an electron-withdrawing group on the nitrogen atom can be effectively catalyzed by strong acids like triflic acid or sulfuric acid, leading to the formation of piperidines in excellent yields. nih.gov Another powerful variant is the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. This reaction proceeds via an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction of the iminium ion leads to the formation of the piperidine ring. nih.gov These methods are part of a broader class of reductive amination reactions that are pivotal in the synthesis of C-N bonds and are frequently used in cascade reactions to build complex heterocyclic structures. researchgate.net

Aza-Michael Reaction Applications in Heterocycle Synthesis

The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, represents a powerful tool for the construction of the piperidine ring. ntu.edu.sgresearchgate.netnih.gov This reaction can be employed in both intramolecular and intermolecular fashions to generate substituted piperidines. In the context of synthesizing 3-substituted piperidines, an intramolecular aza-Michael cyclization is a plausible strategy. This would typically involve a δ,ε-unsaturated Michael acceptor tethered to a nitrogen atom. The stereochemistry at the 3-position can be controlled through the use of chiral auxiliaries or catalysts.

A representative intramolecular aza-Michael reaction for the synthesis of a 3-substituted piperidine is outlined below. While not a direct synthesis of (S)-2-(piperidin-3-yl)acetonitrile, it illustrates the general principle that can be adapted for this purpose.

| Reactant | Catalyst/Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| N-protected amino-δ,ε-unsaturated ester | Base (e.g., DBU) | N-protected 3-piperidinecarboxylate | High | Varies | ntu.edu.sg |

This table represents a generalized Aza-Michael reaction for piperidine synthesis and is not a direct synthesis of the subject compound.

Electrophilic Cyclization Methods

Electrophilic cyclization is a key strategy for the synthesis of various heterocyclic systems, including piperidines. nih.govresearchgate.netrsc.org This method involves the attack of a nucleophilic nitrogen atom onto an electrophilically activated π-system, such as an alkene or alkyne. The reaction is typically initiated by an external electrophile (E+), which adds to the unsaturated bond, inducing the cyclization.

For the synthesis of a 3-substituted piperidine like (S)-2-(piperidin-3-yl)acetonitrile, an acyclic precursor containing a suitably positioned nitrogen nucleophile and an alkene or alkyne could be employed. The choice of electrophile and reaction conditions can influence the stereochemical outcome of the cyclization. Common electrophiles include halonium ions (I+, Br+), mercury(II) salts, and selenyl halides.

A general representation of an electrophilic cyclization to form a piperidine ring is shown in the following table:

| Substrate | Electrophile (E+) | Product | Stereoselectivity | Reference |

| N-protected δ-alkenylamine | I2, NaHCO3 | N-protected 3-iodomethylpiperidine | Generally high | nih.govresearchgate.net |

| N-protected δ-alkenylamine | PhSeCl | N-protected 3-(phenylselanyl)methylpiperidine | Generally high | nih.govresearchgate.net |

This table illustrates the general principle of electrophilic cyclization for piperidine synthesis and is not a direct synthesis of the subject compound.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation, avoiding the isolation of intermediates. tcichemicals.comnih.govnih.gov Several MCRs have been developed for the synthesis of highly substituted piperidine derivatives.

One-Pot Multicomponent Synthesis of Piperidine Derivatives

One-pot multicomponent strategies often involve the condensation of an aldehyde, an amine, and a third component bearing two acidic protons, such as a β-ketoester or malononitrile. These reactions can proceed through a cascade of transformations, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to afford highly functionalized piperidines. The stereochemical control in such reactions can be challenging but can be addressed through the use of chiral catalysts or auxiliaries. A hypothetical MCR for the synthesis of a piperidine derivative with a cyanomethyl group at the 3-position could involve the reaction of an appropriate aldehyde, an amine, and a cyano-containing component.

Annulation Reactions for Piperidine Ring Assembly

Annulation reactions, which involve the formation of a new ring onto a pre-existing scaffold, are another powerful strategy for constructing the piperidine nucleus. chim.it These can include [4+2] cycloadditions (Diels-Alder reactions) or formal [3+3] annulations. For instance, the reaction of an azadiene with a suitable dienophile can lead to the formation of a tetrahydropyridine ring, which can then be reduced to the corresponding piperidine.

A general scheme for a [4+2] annulation to form a piperidine precursor is as follows:

| Diene | Dienophile | Product | Catalyst/Conditions | Reference |

| N-protected 1-aza-1,3-butadiene | Alkene | N-protected tetrahydropyridine | Heat or Lewis Acid | nih.gov |

This table represents a generalized annulation reaction for piperidine precursor synthesis and is not a direct synthesis of the subject compound.

Functional Group Transformations and Derivatizations of the Compound

The presence of both a secondary amine within the piperidine ring and a nitrile group provides (S)-2-(piperidin-3-yl)acetonitrile with a rich chemical reactivity, allowing for a wide range of functional group transformations and derivatizations.

Reactivity and Transformations of the Acetonitrile (B52724) Moiety

The acetonitrile group is a versatile functional group that can undergo a variety of chemical transformations. chemistrysteps.comlibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 2-(piperidin-3-yl)acetic acid, or the amide, 2-(piperidin-3-yl)acetamide, as an intermediate. libretexts.orggoogle.com The reaction conditions can be tuned to favor either the partial hydrolysis to the amide or the complete hydrolysis to the carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine, yielding 2-(piperidin-3-yl)ethanamine. nih.govnih.gov Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), and sodium borohydride (B1222165) in the presence of a cobalt catalyst. This transformation is valuable for the introduction of a primary aminoethyl side chain.

Alkylation: The carbon atom alpha to the nitrile group is acidic and can be deprotonated with a strong base to form a carbanion. This carbanion can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the α-position. google.com This allows for the elongation and diversification of the side chain.

The following table summarizes some of the key transformations of the acetonitrile group:

| Reaction | Reagents | Product | Reference |

| Hydrolysis to Carboxylic Acid | H3O+, heat or OH-, heat | 2-(piperidin-3-yl)acetic acid | chemistrysteps.comlibretexts.org |

| Hydrolysis to Amide | H2O2, OH- or mild acid | 2-(piperidin-3-yl)acetamide | google.com |

| Reduction to Primary Amine | 1. LiAlH4, Et2O; 2. H2O | 2-(piperidin-3-yl)ethanamine | nih.govnih.gov |

| α-Alkylation | 1. Strong base (e.g., LDA); 2. R-X | 2-(piperidin-3-yl)-2-alkylacetonitrile | google.com |

This table illustrates general transformations of the acetonitrile group and their potential application to the subject compound.

Modifications of the Piperidine Ring System

The secondary amine within the piperidine ring of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride is a reactive site that can be readily modified through various synthetic strategies.

N-alkylation of the piperidine nitrogen introduces a substituent that can significantly alter the properties of the molecule. This can be achieved through several methods.

Direct alkylation with an alkyl halide is a common approach. The reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbon of the alkyl halide. researchgate.net A base such as potassium carbonate is often added to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like DMF or acetonitrile being frequently employed. researchgate.net

Reductive amination provides an alternative and often more controlled method for N-alkylation, particularly for the introduction of more complex alkyl groups. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction. masterorganicchemistry.comharvard.edu Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, which are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.comharvard.edu This method avoids the potential for overalkylation that can sometimes be an issue with direct alkylation using alkyl halides. masterorganicchemistry.com

| N-Alkylation Method | Reagents | Key Features |

| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Simple procedure, potential for overalkylation. researchgate.net |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Controlled mono-alkylation, versatile. masterorganicchemistry.comharvard.edu |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. researchgate.netnii.ac.jpoup.comoup.comacs.org In the context of (S)-2-(piperidin-3-yl)acetonitrile, the piperidine nitrogen can act as the amine component. However, if the piperidine nitrogen is already substituted, the active hydrogen on the carbon alpha to the nitrile could potentially participate, although this is less common for nitriles compared to ketones or other carbonyl compounds.

When the piperidine nitrogen is unsubstituted, it can react with formaldehyde (B43269) and a compound containing an active hydrogen (a "CH-acidic" compound) to yield a Mannich base. More relevant to the modification of the piperidine ring itself is the reaction where the piperidine acts as the amine component, reacting with formaldehyde and a suitable carbon-acid to introduce an aminomethyl group onto the carbon-acid.

The piperidine nitrogen can be readily acylated to form an amide. This is typically achieved by reacting (S)-2-(piperidin-3-yl)acetonitrile with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. derpharmachemica.comresearchgate.net The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction with an acyl chloride. derpharmachemica.com This transformation is useful for installing a wide variety of acyl groups onto the piperidine ring, which can serve as protecting groups or introduce new functionalities.

| Derivatization | Reagents | Product | Purpose |

| N-Acylation | Acyl Chloride or Anhydride, Base | N-Acyl Piperidine (Amide) | Introduction of acyl groups, protection of the amine. derpharmachemica.comresearchgate.net |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Nucleophilic Substitution Reactions on the Piperidine Scaffold

The secondary amine within the piperidine ring of (S)-2-(piperidin-3-yl)acetonitrile is a nucleophilic center, making it susceptible to a variety of substitution reactions. The most common of these is N-alkylation, where the nitrogen atom attacks an electrophilic carbon, displacing a leaving group to form a new carbon-nitrogen bond. This transformation is fundamental for introducing a wide range of substituents onto the piperidine nitrogen, thereby modifying the molecule's steric and electronic properties.

The success and rate of N-alkylation are influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. researchgate.net Alkyl halides (bromides and iodides) are common alkylating agents. researchgate.net The reaction typically requires a base to neutralize the acidic proton on the nitrogen, preventing the formation of an unreactive ammonium (B1175870) salt and driving the reaction to completion. researchgate.net Without a base, the reaction slows as the salt accumulates. researchgate.net However, the presence of a base can also increase the possibility of di-alkylation, leading to the formation of quaternary ammonium salts, especially if an excess of the alkylating agent is used. researchgate.net

Commonly employed bases include inorganic carbonates like potassium carbonate (K₂CO₃) and non-nucleophilic organic bases such as N,N-diisopropylethylamine (DIPEA). researchgate.netechemi.com The choice of solvent is also critical; polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are often effective for these reactions. researchgate.net In some cases, reductive amination provides an alternative route to N-alkylation, particularly when the desired alkyl halide is unstable. echemi.com This involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent.

The table below summarizes typical conditions for the N-alkylation of piperidine derivatives, which are applicable to the scaffold of (S)-2-(piperidin-3-yl)acetonitrile.

Table 1: Representative Conditions for N-Alkylation of Piperidine Scaffolds

| Alkylating Agent | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Alkyl Bromide/Iodide | K₂CO₃ | DMF | Room Temp | Standard conditions, generally effective. researchgate.net |

| Alkyl Bromide/Iodide | None | Acetonitrile | Room Temp | Slow addition of halide is recommended to favor mono-alkylation. researchgate.net |

| Benzyl (B1604629) Chloride | K₂CO₃ | Ethanol | 80 °C (Microwave) | Effective for various substituted benzyl chlorides. echemi.com |

| Alkyl Halide | NaH | DMF | 0 °C to Room Temp | Used for less reactive substrates; NaH is a strong, non-nucleophilic base. researchgate.net |

Beyond simple alkylation, the piperidine nitrogen can participate as a nucleophile in other important chemical transformations, such as nucleophilic aromatic substitution (SNAr) reactions. nih.govrsc.org In these reactions, the piperidine attacks an electron-deficient aromatic ring, displacing a leaving group (e.g., a halide). The reactivity in these cases is highly dependent on the electronic properties of the aromatic substrate and the reaction conditions. nih.govrsc.org

Synthesis from Precursor Compounds

The Strecker reaction, first reported in 1850, is a cornerstone of α-amino acid and α-aminonitrile synthesis. nih.govwikipedia.org The classical reaction is a one-pot, three-component condensation of an aldehyde or ketone, ammonia (B1221849) or a primary/secondary amine, and a cyanide source, typically hydrogen cyanide (HCN) or an alkali metal cyanide like potassium cyanide (KCN). wikipedia.orgresearchgate.netnih.gov This versatility makes it a powerful method for preparing compounds like (S)-2-(piperidin-3-yl)acetonitrile. The core mechanism involves the initial reaction between the carbonyl compound and the amine to form an imine or iminium ion intermediate. wikipedia.org This electrophilic intermediate is then attacked by the cyanide nucleophile to yield the final α-aminonitrile product. wikipedia.org

Over the decades, numerous modifications have been developed to improve the reaction's scope, yield, and stereoselectivity. nih.govmdpi.com A significant advancement is the use of alternative, less hazardous cyanide sources. Trimethylsilyl cyanide (TMSCN) has emerged as a popular reagent, often used in conjunction with a catalyst. mdpi.com It is less toxic and more soluble in organic solvents than inorganic cyanides.

Modern Strecker-type reactions frequently employ catalysts to enhance efficiency and control stereochemistry. mdpi.com Both metal-based and organocatalysts have been successfully utilized. For instance, a patent describing the synthesis of Remifentanil precursors details a Strecker synthesis on a 4-piperidone (B1582916) derivative. google.com In this process, 3-(4-oxo-piperidine-1-yl)propanenitrile is reacted with aniline (B41778) and a cyanide source in the presence of an acid to generate 1-(2-cyanoethyl)-4-(phenylamino)piperidine-4-carbonitrile, demonstrating the applicability of this reaction to piperidine scaffolds. google.com

The table below outlines several variations of the Strecker reaction, highlighting the diversity of modern approaches.

Table 2: Variations of the Strecker Reaction for α-Aminonitrile Synthesis

| Carbonyl Source | Amine Source | Cyanide Source | Catalyst/Conditions | Key Feature |

|---|---|---|---|---|

| Aldehyde/Ketone | Ammonia/Amine | HCN / KCN | Acidic Hydrolysis | The original, classical method. wikipedia.orgmasterorganicchemistry.com |

| Aldehyde/Ketone | Amine | TMSCN | Sulfated Polyborate | Solvent-free conditions, excellent yields (up to 99%). mdpi.com |

| Aldehyde/Ketone | Amine | TMSCN | Methyl Imidazolium Hydrogen Sulfate ([Hmim][HSO₄]) | Use of an acidic ionic liquid as a metal-free catalyst under solvent-free conditions. researchgate.net |

| Formaldehyde | Methylamine | [¹¹C]NaCN | Aqueous solution, room temp to 50 °C | Radiochemical synthesis for PET tracers. nih.gov |

The synthesis of substituted piperidine rings can be achieved through the cyclization of acyclic precursors. While direct synthesis of (S)-2-(piperidin-3-yl)acetonitrile from a 3-oxoalkanenitrile is not prominently documented, such compounds serve as valuable intermediates for constructing related heterocyclic systems, including piperidine-2,6-diones (glutarimides). These glutarimides can, in turn, be further transformed into substituted piperidines.

The general strategy involves the elaboration of a 3-oxoalkanenitrile into a more complex open-chain molecule containing the requisite atoms for the piperidine ring. For example, a Michael addition of a nucleophile to an α,β-unsaturated nitrile could be envisioned as a step toward building a suitable precursor. Subsequent chemical manipulations would aim to introduce an amino group at the δ-position relative to the nitrile, setting the stage for an intramolecular cyclization.

A related synthetic approach involves the use of glutarimide (B196013) derivatives, which can be prepared from precursors derived from 3-oxoalkanoic acids. For instance, research into the stereodivergent synthesis of aldol (B89426) products has utilized N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione as a chiral auxiliary. mdpi.com The synthesis of such piperidine-2,6-dione structures provides a template that can be chemically modified to access a variety of substituted piperidines. The reduction of one or both carbonyl groups of the glutarimide ring can lead to hydroxypiperidines or fully reduced piperidine rings, respectively.

The following table presents a conceptual pathway illustrating how a 3-oxoalkanenitrile could theoretically be transformed into a substituted piperidine scaffold.

Table 3: Conceptual Pathway from 3-Oxoalkanenitrile to Piperidine Derivatives

| Step | Reaction Type | Intermediate | Product | Purpose |

|---|---|---|---|---|

| 1 | Michael Addition / Alkylation | Substituted 3-oxoalkanenitrile | δ-Ketonitrile or related structure | Chain elongation and introduction of functionalities. |

| 2 | Reductive Amination | δ-Ketonitrile | δ-Aminonitrile | Introduction of the nitrogen atom required for the piperidine ring. |

| 3 | Intramolecular Cyclization | δ-Aminonitrile | Tetrahydropyridine or Piperidinone | Formation of the six-membered heterocyclic ring. |

This type of synthetic logic underscores the utility of versatile starting materials like 3-oxoalkanenitriles in the construction of complex heterocyclic molecules such as (S)-2-(piperidin-3-yl)acetonitrile.

Advanced Spectroscopic and Analytical Characterization of S 2 Piperidin 3 Yl Acetonitrile Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, a comprehensive understanding of the atomic connectivity and stereochemistry of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride can be achieved.

Proton NMR (¹H NMR) for Structural Elucidation

The ¹H NMR spectrum of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride provides crucial information regarding the number of different types of protons and their neighboring environments. In a typical deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), the spectrum is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the acetonitrile (B52724) moiety.

The protonated nitrogen atoms of the piperidine ring in the hydrochloride salt will lead to broad signals for the N-H protons, often exchanging with residual water in the solvent. The protons on the carbon atoms adjacent to the nitrogen (C2 and C6) are expected to appear at a lower field (deshielded) due to the electron-withdrawing effect of the nitrogen atom, typically in the range of 3.0-3.5 ppm. The remaining piperidine ring protons (at C3, C4, and C5) would produce a complex series of multiplets in the upfield region, generally between 1.5 and 2.5 ppm. The chiral center at C3 leads to diastereotopic protons on the adjacent methylene (B1212753) groups, further complicating the splitting patterns. The methylene protons of the acetonitrile group (-CH₂CN) are expected to resonate as a doublet of doublets or a multiplet, influenced by the adjacent chiral center at C3 of the piperidine ring.

Table 1: Predicted ¹H NMR Spectral Data for (S)-2-(piperidin-3-yl)acetonitrile Hydrochloride

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Piperidine N-H | 8.5 - 9.5 | Broad Singlet | - |

| Piperidine C2-H, C6-H | 3.0 - 3.5 | Multiplet | - |

| Acetonitrile CH₂ | 2.7 - 2.9 | Multiplet | - |

| Piperidine C3-H | 2.2 - 2.5 | Multiplet | - |

| Piperidine C4-H, C5-H | 1.5 - 2.2 | Multiplet | - |

Note: Predicted values are based on typical chemical shifts for similar piperidine derivatives. Actual experimental values may vary depending on the solvent and other acquisition parameters.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in (S)-2-(piperidin-3-yl)acetonitrile hydrochloride will give rise to a distinct signal.

The carbon of the nitrile group (-CN) is expected to appear in the downfield region of the spectrum, typically around 118-125 ppm. The carbon atoms of the piperidine ring attached to the nitrogen (C2 and C6) will be deshielded and are predicted to resonate in the range of 45-55 ppm. The remaining piperidine ring carbons (C3, C4, and C5) will appear at higher fields, generally between 20 and 40 ppm. The methylene carbon of the acetonitrile group (-CH₂CN) is expected to have a chemical shift in the range of 20-30 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for (S)-2-(piperidin-3-yl)acetonitrile Hydrochloride

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Nitrile CN | 118 - 125 |

| Piperidine C2, C6 | 45 - 55 |

| Piperidine C3 | 35 - 45 |

| Piperidine C4, C5 | 20 - 30 |

| Acetonitrile CH₂ | 20 - 30 |

Note: Predicted values are based on typical chemical shifts for similar piperidine and acetonitrile-containing compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Conformation

To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the proton network within the piperidine ring and confirming the attachment of the acetonitrile side chain to the C3 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For (S)-2-(piperidin-3-yl)acetonitrile, which has a molecular formula of C₇H₁₂N₂, the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Calculated Exact Mass:

C: 7 x 12.000000 = 84.000000

H: 13 x 1.007825 = 13.101725

N: 2 x 14.003074 = 28.006148

Total [M+H]⁺ = 125.107873

An experimental HRMS measurement confirming this exact mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identification

Liquid chromatography-mass spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride and for identifying any potential impurities.

A suitable reversed-phase LC method would separate the polar hydrochloride salt from less polar impurities. The mass spectrometer, coupled to the LC system, would provide mass information for the main peak, confirming its identity as the target compound by observing the [M+H]⁺ ion at m/z 125.1. The total ion chromatogram (TIC) would also reveal the presence of any impurities, which could then be characterized by their respective mass spectra. This technique is essential for ensuring the high purity required for pharmaceutical intermediates.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, revealing the vibrational modes of the molecular bonds.

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and high-resolution method for identifying the key functional groups within (S)-2-(piperidin-3-yl)acetonitrile hydrochloride. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds in the molecule.

The primary functional groups present in (S)-2-(piperidin-3-yl)acetonitrile hydrochloride are the piperidinium (B107235) ring, the acetonitrile group, and the associated chloride anion. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the IR spectrum, particularly in the N-H stretching region.

Key characteristic absorption bands for (S)-2-(piperidin-3-yl)acetonitrile hydrochloride are expected in the following regions:

N-H Stretching (Piperidinium ion): The protonated secondary amine in the piperidinium ring gives rise to strong, broad absorption bands in the region of 2700-3000 cm⁻¹. These bands are characteristic of ammonium (B1175870) salts and are often complex due to Fermi resonance .

C-H Stretching: The stretching vibrations of the C-H bonds in the piperidine ring and the methylene group of the acetonitrile substituent typically appear in the 2850-3000 cm⁻¹ range researchgate.netcdnsciencepub.com.

C≡N Stretching (Nitrile): The nitrile functional group exhibits a sharp and intense absorption band in a relatively uncongested region of the spectrum, typically between 2260 cm⁻¹ and 2210 cm⁻¹ nih.govnih.govresearchgate.net. This distinct peak is a strong indicator of the presence of the acetonitrile moiety.

N-H Bending (Piperidinium ion): The bending vibration of the N-H bond in the piperidinium ion is expected to produce a band of medium to strong intensity around 1560-1620 cm⁻¹ .

C-N Stretching: The stretching vibrations of the C-N bonds within the piperidine ring generally appear in the fingerprint region, between 1250 cm⁻¹ and 1020 cm⁻¹ researchgate.net.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in the piperidine ring give rise to absorption bands in the fingerprint region, typically around 1440-1470 cm⁻¹ uomustansiriyah.edu.iq.

The following interactive table summarizes the expected characteristic FTIR absorption bands for (S)-2-(piperidin-3-yl)acetonitrile hydrochloride based on the analysis of its functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Piperidinium Ion | N-H Stretch | 2700-3000 | Strong, Broad |

| Piperidinium Ion | N-H Bend | 1560-1620 | Medium to Strong |

| Alkane | C-H Stretch | 2850-3000 | Medium to Strong |

| Alkane | CH₂ Bend | 1440-1470 | Medium |

| Nitrile | C≡N Stretch | 2210-2260 | Strong, Sharp |

| Amine | C-N Stretch | 1020-1250 | Medium to Weak |

X-ray Crystallography

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. For chiral compounds, it provides definitive proof of the absolute configuration of stereogenic centers.

The (S) designation of 2-(piperidin-3-yl)acetonitrile hydrochloride indicates the presence of a single chiral center at the C3 position of the piperidine ring. The absolute configuration of this stereocenter can be unequivocally determined by single-crystal X-ray diffraction analysis of a suitable crystalline sample nih.gov. This technique allows for the precise mapping of the spatial arrangement of atoms in the molecule, confirming the (S) configuration. The determination of the absolute configuration is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.

X-ray crystallography not only confirms the absolute configuration but also provides detailed insights into the solid-state molecular structure, including bond lengths, bond angles, and torsion angles nih.gov. For (S)-2-(piperidin-3-yl)acetonitrile hydrochloride, the analysis would reveal the conformation of the piperidine ring, which typically adopts a chair conformation nih.gov. The crystal structure would also elucidate the intermolecular interactions, such as hydrogen bonding between the piperidinium N-H groups, the chloride anion, and potentially the nitrile nitrogen, which dictate the crystal packing arrangement nih.gov.

A representative table of crystallographic data that would be obtained from an X-ray diffraction experiment is presented below. Please note that this is a hypothetical data set for illustrative purposes, as specific crystallographic data for (S)-2-(piperidin-3-yl)acetonitrile hydrochloride is not publicly available.

| Parameter | Example Value |

| Chemical Formula | C₇H₁₃ClN₂ |

| Formula Weight | 160.65 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1083.75 |

| Z | 4 |

| Density (calculated) (g/cm³) | 0.984 |

| Absorption Coefficient (mm⁻¹) | 0.381 |

| F(000) | 344 |

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method in the pharmaceutical industry.

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride and for separating it from any potential impurities, including its enantiomeric counterpart, (R)-2-(piperidin-3-yl)acetonitrile.

Given the polar and chiral nature of the analyte, a reversed-phase HPLC (RP-HPLC) method employing a chiral stationary phase (CSP) is a suitable approach nih.govresearchgate.net. The hydrochloride salt form enhances its solubility in polar mobile phases.

A typical HPLC method for the analysis of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride would involve the following components:

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak series), is necessary for the enantiomeric separation nih.govresearchgate.net.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer is commonly used in reversed-phase chromatography nih.gov. The pH of the buffer can be adjusted to ensure the analyte is in its ionized form, which is beneficial for retention and peak shape on many columns. For this polar amine hydrochloride, a mobile phase consisting of acetonitrile and a phosphate (B84403) or acetate buffer would be appropriate.

Detection: As the molecule lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) would be suitable. Alternatively, derivatization with a UV-absorbing agent could be employed to enhance sensitivity nih.gov.

Flow Rate and Temperature: These parameters would be optimized to achieve good resolution and acceptable analysis time.

The following interactive table outlines a potential set of HPLC parameters for the analysis of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride.

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1 M Phosphate Buffer (pH 3.0) (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness for the intended purpose of purity and enantiomeric excess determination.

Chiral HPLC for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical step in the characterization of chiral molecules to ensure the purity and efficacy of the desired enantiomer. derpharmachemica.com For (S)-2-(piperidin-3-yl)acetonitrile Hydrochloride, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard technique for achieving enantiomeric separation. unife.itresearchgate.net This method allows for the accurate quantification of the (S)-enantiomer relative to its (R)-enantiomer counterpart.

The separation mechanism relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are frequently employed for their broad applicability in separating various chiral compounds, including amines and their derivatives. unife.itresearchgate.net

The development of a successful chiral HPLC method involves the systematic optimization of several key parameters to achieve baseline separation with good resolution. nih.gov These parameters include the selection of the appropriate CSP, the composition of the mobile phase, column temperature, and flow rate. researchgate.net For piperidine-based compounds, a mobile phase consisting of a polar organic solvent (e.g., acetonitrile or methanol) often mixed with an amine modifier (like diethylamine (B46881) or triethylamine) is used to improve peak shape and resolution. The UV detection wavelength is selected based on the chromophore of the molecule to ensure adequate sensitivity for quantifying even trace amounts of the undesired enantiomer.

A typical set of optimized conditions for the analysis of (S)-2-(piperidin-3-yl)acetonitrile Hydrochloride is detailed in the interactive table below. Under these conditions, the two enantiomers exhibit different retention times, allowing for their individual integration and the subsequent calculation of the enantiomeric excess. The method's validation would typically demonstrate high accuracy, precision, and linearity over a specified concentration range for the undesired enantiomer. derpharmachemica.com

| Parameter | Condition |

|---|---|

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Cellulose-based (e.g., Lux Cellulose-2) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile / Methanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of a pure compound. wikipedia.org This process, typically performed via combustion analysis, provides crucial data for confirming the empirical formula and, by extension, the stoichiometric composition of a newly synthesized molecule like (S)-2-(piperidin-3-yl)acetonitrile Hydrochloride. nih.gov

The procedure involves combusting a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (carbon dioxide, water, and nitrogen oxides) are then quantitatively measured by detectors. wikipedia.org From these measurements, the percentage of each element in the original sample is calculated.

For a pure compound, the experimentally determined percentages should align closely with the theoretical values calculated from its molecular formula. Regulatory and publication standards often accept experimental values that are within ±0.4% of the theoretical calculation, which serves as a key indicator of sample purity. nih.gov

The theoretical elemental composition of (S)-2-(piperidin-3-yl)acetonitrile Hydrochloride, with the molecular formula C₇H₁₃ClN₂, is calculated based on the atomic masses of its constituent elements. The comparison between these theoretical values and a set of representative experimental results is presented in the interactive table below. The close correlation between the theoretical and experimental data confirms the stoichiometric composition and high purity of the analyzed compound.

| Element | Molecular Formula | Theoretical (%) | Experimental (%) | Difference (%) |

|---|---|---|---|---|

| Carbon (C) | C₇H₁₃ClN₂ | 52.34 | 52.18 | -0.16 |

| Hydrogen (H) | 8.16 | 8.25 | +0.09 | |

| Nitrogen (N) | 17.44 | 17.51 | +0.07 | |

| Chlorine (Cl) | 22.07 | 22.15 | +0.08 |

Theoretical and Computational Chemistry Studies of S 2 Piperidin 3 Yl Acetonitrile Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the behavior of molecules at the atomic and electronic levels. These computational methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties of a molecule. For (S)-2-(piperidin-3-yl)acetonitrile hydrochloride, such calculations can predict its geometry, reactivity, and interaction with light.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that determines the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like (S)-2-(piperidin-3-yl)acetonitrile hydrochloride.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For (S)-2-(piperidin-3-yl)acetonitrile hydrochloride, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. The piperidine (B6355638) ring can exist in different conformations, such as chair and boat forms, and DFT can be used to identify the most stable conformer. Conformational analysis is crucial as the biological activity of a molecule is often dependent on its specific 3D shape.

Illustrative Data Table for Optimized Geometry:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | ~1.54 | ||

| C-N (ring) | ~1.47 | ||

| C-C (acetonitrile) | ~1.48 | ||

| C≡N | ~1.15 | ||

| C-N-C (ring) | ~112 | ||

| H-C-H (ring) | ~109.5 | ||

| C-C-C≡N | ~110 | ||

| Dihedral (ring) | ~55 (chair) |

Note: The data in this table is illustrative and represents typical values. Actual calculated values would be specific to the computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and their response to time-dependent electromagnetic fields, such as light. rsc.orgresearchgate.net This method can predict the electronic absorption spectrum of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride, providing information about the wavelengths of light the molecule absorbs. nih.govresearchgate.net This is crucial for understanding its photophysical properties and for spectroscopic identification. TD-DFT calculates the vertical excitation energies, which correspond to the energy difference between the ground state and excited states at the ground-state geometry. benasque.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov For (S)-2-(piperidin-3-yl)acetonitrile hydrochloride, the HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). researchgate.netrjptonline.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.com

Illustrative Data Table for FMO Analysis:

| Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Localized on the nitrogen atom of the piperidine ring and the nitrile group. |

| LUMO | 1.2 | Distributed over the acetonitrile (B52724) group and adjacent carbon atoms. |

| HOMO-LUMO Gap | 9.7 | Indicates high kinetic stability. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. libretexts.orgchemrxiv.org It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.netresearchgate.net The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). bhu.ac.inrsc.org For (S)-2-(piperidin-3-yl)acetonitrile hydrochloride, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and a positive potential around the hydrogen atoms attached to the protonated piperidine nitrogen.

Natural Bond Orbital (NBO) analysis is a method used to study intramolecular and intermolecular bonding and interactions. wisc.eduresearchgate.netnih.gov It provides a localized picture of the electron density in terms of atomic orbitals and the bonds between them. For (S)-2-(piperidin-3-yl)acetonitrile hydrochloride, NBO analysis can reveal details about the hybridization of atoms, the nature of chemical bonds (e.g., sigma and pi bonds), and the extent of electron delocalization due to hyperconjugation. researchgate.netrsc.org This analysis helps in understanding the stability of the molecule arising from intramolecular charge transfer interactions.

Theoretical Investigations of Reaction Mechanisms

Comprehensive searches of available scientific literature and chemical databases have not yielded specific theoretical investigations into the reaction mechanisms of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride. While computational chemistry is a powerful tool for elucidating reaction pathways, specific studies on this compound are not publicly available at this time.

Transition State Characterization and Reaction Pathway Energetics

There is no published research detailing the transition state characterization or reaction pathway energetics for (S)-2-(piperidin-3-yl)acetonitrile hydrochloride. Such studies would typically involve high-level quantum mechanical calculations to identify the geometry of transition states and compute the activation energies for potential reactions.

Mechanistic Proposals for Rearrangement Reactions

No specific mechanistic proposals for rearrangement reactions involving (S)-2-(piperidin-3-yl)acetonitrile hydrochloride have been reported in the scientific literature. General principles of carbocation rearrangements, such as hydride or alkyl shifts, could be hypothesized, but specific computational studies to support these for this molecule are absent.

Prediction of Spectroscopic Properties

Detailed computational predictions of the spectroscopic properties for (S)-2-(piperidin-3-yl)acetonitrile hydrochloride are not available in published literature.

Simulated Vibrational Spectra for Comparative Analysis

There are no available simulated vibrational spectra (such as FT-IR or Raman) for (S)-2-(piperidin-3-yl)acetonitrile hydrochloride. Computational methods, like Density Functional Theory (DFT), are often used to simulate these spectra to aid in the interpretation of experimental data, but such an analysis has not been published for this compound.

Hyperpolarizability Calculations for Optical Property Prediction

No studies on the hyperpolarizability of (S)-2-(piperidin-3-yl)acetonitrile hydrochloride were found. These calculations are used to predict the non-linear optical (NLO) properties of a molecule, which are important for applications in materials science and photonics.

Molecular Modeling and Simulation

Specific molecular modeling and simulation studies, such as molecular dynamics (MD) simulations, for (S)-2-(piperidin-3-yl)acetonitrile hydrochloride have not been reported. Such simulations could provide insights into the conformational dynamics of the molecule and its interactions with solvents or biological macromolecules.

Structure-Activity Relationship (SAR) Investigations in Chemical Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. drugdesign.orgnih.govoncodesign-services.com For (S)-2-(piperidin-3-yl)acetonitrile, its structural features are pivotal for the biological activity of the larger drug molecules it is incorporated into, such as certain "gliptins" that inhibit the DPP-4 enzyme. nih.govnih.gov Computational and SAR studies on these final drug products illuminate the specific contributions of this piperidine-based fragment. nih.govnih.gov

The key structural components of (S)-2-(piperidin-3-yl)acetonitrile that are critical for activity are the piperidine ring, the stereochemistry at the C3 position, and the cyanomethyl (-CH₂CN) group.